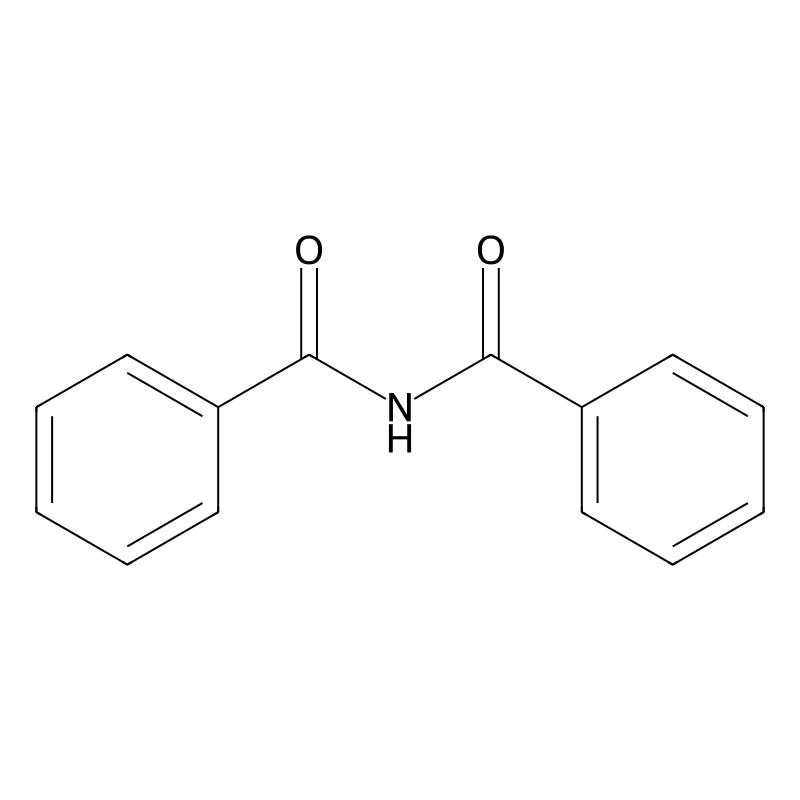

N-Benzoylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- N-Benzoylbenzamide has been identified as a compound used in the development of analgesics . Analgesics are medications designed to relieve pain.

- The compound is obtained through the Schotten-Baumann reaction via the acylation of anthranilamide with benzoyl chloride .

- N-Benzoylbenzamide is also used in the development of antipyretics . Antipyretics are substances that reduce fever.

- The compound is obtained through the same process as mentioned above .

- N-Benzoylbenzamide has been identified as a compound used in the development of anti-inflammatory drugs .

- The compound is obtained through the same process as mentioned above .

Analgesic Applications

Antipyretic Applications

Anti-Inflammatory Applications

Antimicrobial Applications

- N-Benzoylbenzamide might be used in the development of molecularly imprinted polymers (MIPs) . MIPs are synthetic polymers with specific cavities designed for a target molecule, which can be used for separation or detection applications .

Molecularly Imprinted Polymers (MIPs)

Chemical Structure Analysis

- N-Benzoylbenzamide is often used in chemical structure analysis . Its molecular formula is C14H13NO and it has a molecular weight of 211.2591 .

Chemical Structure Analysis

Industrial Testing Applications

N-Benzoylbenzamide is an organic compound with the chemical formula CHNO. It consists of a benzamide structure where a benzoyl group is attached to the nitrogen atom of the amide. This compound is characterized by its crystalline form, typically appearing as white to off-white solids. N-Benzoylbenzamide has a melting point of approximately 152°C and a boiling point around 366.75°C, indicating its stability at elevated temperatures .

The compound belongs to a broader class of benzamide derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

- Acylation Reactions: N-Benzoylbenzamide can be synthesized through acylation processes, such as the Schotten-Baumann reaction, where anthranilamide reacts with benzoyl chloride .

- Hydrolysis: Under acidic or basic conditions, N-Benzoylbenzamide can hydrolyze to yield benzoic acid and an amine.

- Reduction: The carbonyl group in the benzoyl moiety can be reduced to yield corresponding alcohol derivatives.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl carbon.

N-Benzoylbenzamide exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent, with some derivatives showing activity against various pathogens. The compound's structure allows it to interact with biological targets effectively, leading to inhibition of specific enzymes or receptors .

Research indicates that modifications to the benzamide structure can enhance its biological efficacy, making it a subject of interest for developing new therapeutic agents.

The synthesis of N-Benzoylbenzamide typically involves several methods:

- Schotten-Baumann Reaction: This method involves the acylation of anthranilamide with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-Benzoylbenzamide .

- Direct Acylation: Reacting an appropriate amine with benzoyl chloride under controlled conditions can yield N-Benzoylbenzamide directly.

- Refluxing Conditions: Many synthetic routes utilize refluxing solvents like pyridine, which aids in achieving higher yields and purities .

N-Benzoylbenzamide finds applications across various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infections or other diseases.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

- Analytical Chemistry: Used in analytical methods for detecting specific compounds due to its unique spectral properties.

Interaction studies involving N-Benzoylbenzamide focus on its binding affinities and mechanisms of action against biological targets. For instance, studies have shown that modifications to its structure can significantly alter its interaction profiles with enzymes or receptors, influencing its therapeutic potential . Molecular docking simulations are often employed to predict binding interactions and affinities.

N-Benzoylbenzamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Benzamide | Simple amide | Antimicrobial properties |

| N-Acetylbenzamide | Acetyl derivative | Analgesic effects |

| N-(4-Hydroxyphenyl)benzamide | Hydroxy derivative | Antioxidant properties |

| N-benzoyl-2-hydroxybenzamide | Hydroxy derivative | Antimalarial activity |

Uniqueness of N-Benzoylbenzamide

N-Benzoylbenzamide is unique due to its specific combination of the benzamide structure with a benzoyl group, which enhances its lipophilicity and potential for cellular penetration. This structural feature differentiates it from simpler amides and allows for diverse modifications that can tailor its biological activity.